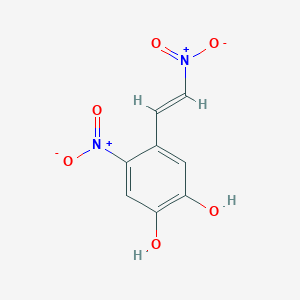![molecular formula C10H16O3 B11941942 3-[(2-Methyl-1,3-dioxolan-2-yl)methyl]cyclopentan-1-one CAS No. 61761-69-1](/img/structure/B11941942.png)
3-[(2-Methyl-1,3-dioxolan-2-yl)methyl]cyclopentan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2-Methyl-1,3-dioxolan-2-yl)methyl]cyclopentan-1-one is an organic compound with a unique structure that includes a cyclopentanone ring and a dioxolane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Methyl-1,3-dioxolan-2-yl)methyl]cyclopentan-1-one typically involves the reaction of cyclopentanone with 2-methyl-1,3-dioxolane in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as toluene, for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(2-Methyl-1,3-dioxolan-2-yl)methyl]cyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) or other bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
3-[(2-Methyl-1,3-dioxolan-2-yl)methyl]cyclopentan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-[(2-Methyl-1,3-dioxolan-2-yl)methyl]cyclopentan-1-one involves its interaction with specific molecular targets. The dioxolane moiety can act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthetic processes. Additionally, the compound can participate in various biochemical pathways, influencing enzyme activity and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-1,3-dioxolane: A related compound with similar structural features but different reactivity.
Cyclopentanone: The parent compound of the cyclopentanone ring in 3-[(2-Methyl-1,3-dioxolan-2-yl)methyl]cyclopentan-1-one.
1,3-Dioxolane: A simpler dioxolane compound used in various chemical applications.
Uniqueness
This compound is unique due to its combination of a cyclopentanone ring and a dioxolane moiety, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
61761-69-1 |
|---|---|
Molekularformel |
C10H16O3 |
Molekulargewicht |
184.23 g/mol |
IUPAC-Name |
3-[(2-methyl-1,3-dioxolan-2-yl)methyl]cyclopentan-1-one |
InChI |
InChI=1S/C10H16O3/c1-10(12-4-5-13-10)7-8-2-3-9(11)6-8/h8H,2-7H2,1H3 |
InChI-Schlüssel |
PVKFDXCOJHGGTA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(OCCO1)CC2CCC(=O)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




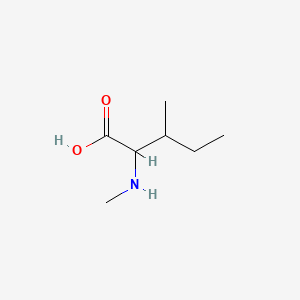

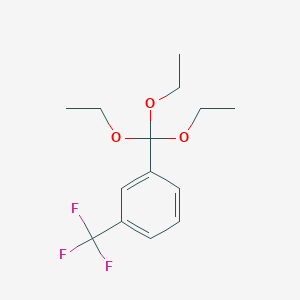
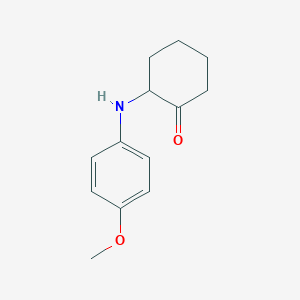
silane](/img/structure/B11941889.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11941893.png)


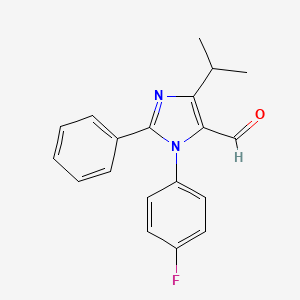
![2,6-Dioxabicyclo[5.2.0]non-1(7)-ene-8,9-dione](/img/structure/B11941922.png)

